2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one
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Overview
Description
2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a chlorine atom and two methyl groups attached to a tetrahydroquinoline ring. It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired quinoline derivative. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-dimethoxy-1,3,5-triazine: Another heterocyclic compound with chlorine substitution, used in peptide coupling reactions.
6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: A structurally similar compound used in organic synthesis.
Uniqueness
2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one is unique due to its specific quinoline structure and the presence of both chlorine and methyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
872423-53-5 |
---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.7 |
Purity |
97 |
Origin of Product |
United States |
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